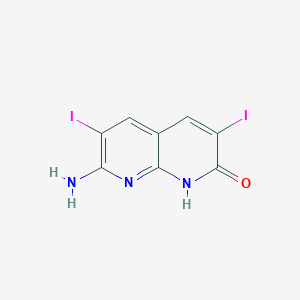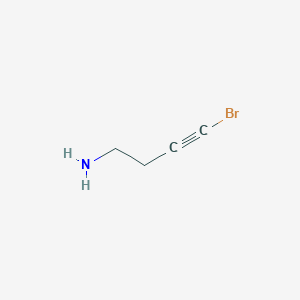![molecular formula C18H22N2O2 B12614843 N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide CAS No. 918432-35-6](/img/structure/B12614843.png)
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide typically involves the reaction of 4-aminobenzylamine with cyclohexyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified using column chromatography . Another method involves the use of furan-2-carboxylic acid, which is first converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 4-aminobenzylamine and cyclohexylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide undergoes various chemical reactions, including:
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aminophenyl group.
Applications De Recherche Scientifique
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The furan-2-carboxamide moiety can participate in π-π stacking interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide is unique due to its combination of an aminophenyl group, a cyclohexyl group, and a furan-2-carboxamide moiety. This unique structure imparts distinct chemical properties, such as enhanced stability, specific binding interactions, and potential for diverse chemical modifications. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
918432-35-6 |
|---|---|
Formule moléculaire |
C18H22N2O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-[(4-aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide |
InChI |
InChI=1S/C18H22N2O2/c19-15-10-8-14(9-11-15)13-20(16-5-2-1-3-6-16)18(21)17-7-4-12-22-17/h4,7-12,16H,1-3,5-6,13,19H2 |
Clé InChI |
CVQCKPHZPAFUOH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(CC2=CC=C(C=C2)N)C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
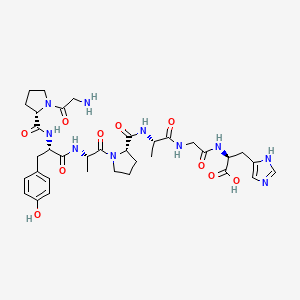
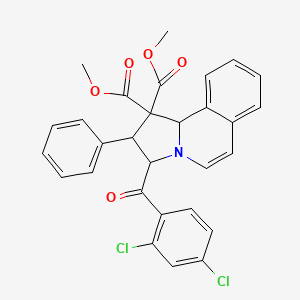

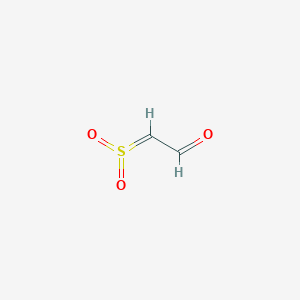
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)
